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Introduction
Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), is a valuable

pharmacological tool in neuroscience research and drug discovery.[1] Its primary mechanism of

action is the potent and selective inhibition of the norepinephrine transporter (NET), also known

as solute carrier family 6 member 2 (SLC6A2).[1] This action leads to increased levels of

norepinephrine in the synaptic cleft, which is the basis for its therapeutic effects in conditions

like Attention-Deficit/Hyperactivity Disorder (ADHD). Beyond its primary target, atomoxetine
also exhibits a lower affinity for the serotonin transporter (SERT) and a much lower affinity for

the dopamine transporter (DAT).[1] Its well-characterized pharmacology makes it an ideal

reference compound or positive control in high-throughput screening (HTS) campaigns aimed

at identifying novel NET inhibitors.

This document provides detailed application notes and protocols for utilizing atomoxetine in

two common HTS assay formats: a fluorescence-based norepinephrine uptake assay and a

radioligand binding assay.

Mechanism of Action of Atomoxetine
Atomoxetine selectively binds to the presynaptic norepinephrine transporter, blocking the

reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This leads to

a prolonged presence and an increased concentration of norepinephrine in the synapse,
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enhancing noradrenergic neurotransmission. In the prefrontal cortex, this inhibition of NET also

leads to an increase in extracellular dopamine levels, as dopamine can also be cleared by NET

in this brain region.[1]

Data Presentation
The following tables summarize the quantitative data for atomoxetine's interaction with

monoamine transporters.

Table 1: Atomoxetine Binding Affinity (Ki) for Human Monoamine Transporters

Transporter Dissociation Constant (Ki) in nM

Norepinephrine Transporter (NET) 5

Serotonin Transporter (SERT) 77

Dopamine Transporter (DAT) 1451

Data from Bymaster et al. (2002) obtained using radioligand binding assays with clonal cell

lines transfected with human transporters.

Table 2: In Vivo Potency of Atomoxetine for Transporter Occupancy

Transporter
IC50 for Transporter Occupancy (ng/mL
plasma)

Norepinephrine Transporter (NET) 31 ± 10

Serotonin Transporter (SERT) 99 ± 21

Data from a PET imaging study in rhesus monkeys.
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Mechanism of Action of Atomoxetine at the Noradrenergic Synapse.
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HTS Workflow for NET Inhibitor Screening

Prepare 384-well plates with
HEK293 cells expressing hNET

Add test compounds and controls
(Atomoxetine as positive control)

Add fluorescent substrate for NET

Incubate at 37°C

Measure fluorescence intensity
(e.g., FLIPR or plate reader)

Analyze data to determine
IC50 values for hit compounds

Click to download full resolution via product page

High-Throughput Screening Workflow for NET Inhibitors.

Experimental Protocols
Fluorescence-Based Norepinephrine Transporter (NET)
Uptake Assay
This protocol is designed for a 384-well plate format, suitable for HTS, using a commercially

available fluorescent substrate that is a substrate for NET. Atomoxetine is used as a positive
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control to establish the maximum inhibition of norepinephrine uptake.

Materials:

HEK293 cells stably expressing human norepinephrine transporter (hNET)

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

Fluorescent NET Substrate (e.g., from a commercial kit)

Atomoxetine hydrochloride

Test compounds

384-well black, clear-bottom microplates, cell culture treated

Fluorescence plate reader with bottom-read capabilities (e.g., FLIPR, FlexStation)

Protocol:

Cell Plating:

Culture hNET-HEK293 cells to ~80-90% confluency.

Harvest cells and resuspend in culture medium at a density of 2.5 x 10^5 cells/mL.

Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000

cells/well).

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Compound Preparation:

Prepare a stock solution of atomoxetine hydrochloride in DMSO (e.g., 10 mM).
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Create a dilution series of atomoxetine in Assay Buffer to be used as a positive control

curve (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

Prepare test compounds in a similar manner.

For negative (0% inhibition) and positive (100% inhibition) controls, use Assay Buffer with

DMSO and a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine or

Atomoxetine), respectively.

Assay Procedure:

Carefully remove the culture medium from the cell plates.

Wash the cell monolayer once with 40 µL of Assay Buffer.

Add 20 µL of the diluted test compounds or controls to the appropriate wells.

Incubate the plate for 15-30 minutes at 37°C.

Substrate Addition and Signal Detection:

Prepare the fluorescent NET substrate solution according to the manufacturer's

instructions.

Add 20 µL of the fluorescent substrate solution to all wells.

Immediately place the plate in a fluorescence plate reader.

Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint

reading after a specified incubation time (e.g., 30 minutes) at 37°C.

Data Analysis:

Subtract the background fluorescence (wells with no cells).

Normalize the data to the negative (0% inhibition) and positive (100% inhibition) controls.

Plot the normalized response against the log concentration of the test compounds and

atomoxetine.
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Fit the data to a four-parameter logistic equation to determine the IC50 values.

[³H]-Nisoxetine Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds

for the norepinephrine transporter using [³H]-nisoxetine, a selective radioligand for NET.

Atomoxetine is used as a reference compound to generate a standard inhibition curve.

Materials:

Membrane preparations from cells or tissues expressing hNET

[³H]-Nisoxetine (specific activity ~70-90 Ci/mmol)

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

Wash Buffer: Ice-cold Binding Buffer

Atomoxetine hydrochloride

Test compounds

Desipramine (for non-specific binding determination)

96-well microplates

Glass fiber filters (e.g., Whatman GF/B)

Scintillation cocktail

Scintillation counter

Cell harvester

Protocol:

Membrane Preparation:

Homogenize cells or tissue expressing hNET in ice-cold homogenization buffer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large

debris.

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

Resuspend the membrane pellet in Binding Buffer and determine the protein concentration

(e.g., using a BCA assay).

Assay Setup:

In a 96-well plate, set up the following in triplicate:

Total Binding: 50 µL Binding Buffer

Non-specific Binding (NSB): 50 µL of 10 µM Desipramine in Binding Buffer

Atomoxetine Inhibition Curve: 50 µL of serially diluted atomoxetine (e.g., 11-point, 3-

fold serial dilution starting from 10 µM).

Test Compound Inhibition Curve: 50 µL of serially diluted test compounds.

Add 50 µL of [³H]-nisoxetine diluted in Binding Buffer to all wells (final concentration ~1-2

nM).

Add 100 µL of the membrane preparation (50-100 µg of protein) to all wells. The final

assay volume is 200 µL.

Incubation:

Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.

Filtration and Counting:

Pre-soak the glass fiber filters in 0.5% polyethyleneimine.

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters three times with 3 mL of ice-cold Wash Buffer.
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Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to

equilibrate.

Count the radioactivity in a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

For the inhibition curves, express the data as a percentage of specific binding.

Plot the percentage of specific binding against the log concentration of the test

compounds and atomoxetine.

Fit the data to a one-site competition binding equation to determine the IC50 values.

Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd

is its dissociation constant.

Conclusion
Atomoxetine serves as an indispensable tool for the study of the norepinephrine transporter in

high-throughput screening assays. Its high affinity and selectivity for NET make it an excellent

positive control for validating assay performance and for benchmarking the potency of novel

compounds. The detailed protocols provided herein for both fluorescence-based uptake and

radioligand binding assays offer robust methods for identifying and characterizing new NET

inhibitors, a critical step in the development of novel therapeutics for a range of neurological

and psychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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